(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral molecule serving as a crucial intermediate in the synthesis of Ticagrelor [, , , , , , , , , , , , , , , , , ]. Ticagrelor itself is a platelet aggregation inhibitor utilized in the prevention of thrombotic events. This specific stereoisomer of the cyclopropanamine derivative plays a vital role in achieving the desired pharmacological activity of Ticagrelor.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine compound with significant implications in medicinal chemistry. Its structure comprises a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group, making it a versatile intermediate in the synthesis of various pharmaceuticals. The compound has the potential to play a role in developing drugs targeting neurological disorders and infections, as well as serving as a building block for enzyme inhibitors and receptor modulators .
This compound is classified under organic compounds, specifically as an amine due to its amine functional group. Its molecular formula is with a molecular weight of approximately 169.17 g/mol. The compound's unique properties stem from its chiral nature, which is essential for asymmetric synthesis in pharmaceutical applications.
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine typically involves several steps:
The yield for the hydrochloride salt form of this compound can reach up to 76% under optimized conditions .
The molecular structure of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is characterized by:
The compound exhibits chirality at the cyclopropane ring, which is critical for its biological activity and efficacy in various applications.
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine undergoes several key chemical reactions:
The reactions typically involve:
The mechanism of action for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine primarily relates to its role as an intermediate in synthesizing biologically active compounds. Its chiral nature allows it to interact selectively with biological targets such as enzymes and receptors. This specificity can lead to enhanced efficacy and reduced side effects in therapeutic applications .
Relevant analytical data include:
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine has several scientific uses:
Cyclopropanamine derivatives emerged as privileged scaffolds in medicinal chemistry due to their:
Table 1: Key Milestones in Cyclopropanamine Synthesis
Year | Development | Significance |
---|---|---|
1960s | Classical resolution of racemates | Limited enantioselectivity (≤30% ee) |
1990s | Chiral auxiliary-mediated cyclopropanation | Improved ee (up to 95%); high stoichiometric waste |
2000s | Catalytic asymmetric methods (e.g., CBS reduction) | >98% ee; scalable routes to fluorinated derivatives |
2010 | Commercial synthesis of (1R,2S)-isomer (WO2010/030224) | Enabled kilogram-scale ticagrelor production |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is indispensable for synthesizing ticagrelor, an oral P2Y₁₂ receptor antagonist:
Table 2: Synthetic Routes to (1R,2S)-Isomer
Method | Conditions | Yield | Advantages |
---|---|---|---|
Azide Rearrangement | NaN₃, toluene, 110°C; Hazardous intermediates | 45% | Direct amine formation |
CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | 82% | >98% ee; avoids azides |
Diastereomeric Salt Resolution | (R)-(−)-Mandelic acid in ethyl acetate | 65% | Upgrades ee from 90% to >99% |
The (1R,2S) configuration confers optimal spatial orientation for target engagement:
Table 3: Physicochemical Properties of Key Derivatives
Property | Free Base | Hydrochloride Salt | Mandelate Salt |
---|---|---|---|
Molecular Formula | C₉H₉F₂N | C₉H₁₀ClF₂N | C₁₇H₁₇F₂NO₃ |
Melting Point | Not reported | 196-199°C | 168-170°C |
Specific Rotation | Not reported | -60° to -56° (c=1, H₂O) | -45° (c=1, MeOH) |
Purity (HPLC) | >98% | >95% | >99% (after resolution) |
The evolution of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine synthesis underscores the convergence of stereoselective catalysis and rational drug design. Its continued relevance is evident in generic ticagrelor production, where efficient access to enantiopure material remains a key process objective [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9